molecular formula C22H27N3O2 B2798511 1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171453-49-8

1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2798511
CAS No.: 1171453-49-8
M. Wt: 365.477
InChI Key: DTKCVPLUMNLIBM-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzyl group, an isopentyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The resulting tetrahydroquinoline is then subjected to further functionalization to introduce the isopentyl and benzyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

  • 1-Benzyl-3-(1-isopropyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
  • 1-Benzyl-3-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
  • 1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)urea

Uniqueness: 1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to its specific structural features, such as the presence of the isopentyl group and the tetrahydroquinoline core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzyl-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16(2)12-13-25-20-10-9-19(14-18(20)8-11-21(25)26)24-22(27)23-15-17-6-4-3-5-7-17/h3-7,9-10,14,16H,8,11-13,15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKCVPLUMNLIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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